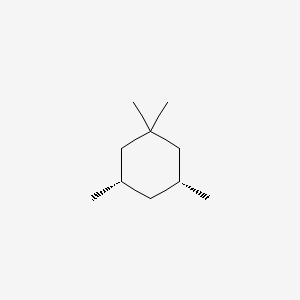
cis-1,1,3,5-Tetramethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1,1,3,5-Tetramethylcyclohexane: is an organic compound with the molecular formula C10H20 . It is a stereoisomer of 1,1,3,5-tetramethylcyclohexane, characterized by the specific spatial arrangement of its methyl groups. This compound is part of the cycloalkane family, which consists of saturated hydrocarbons with carbon atoms arranged in a ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,1,3,5-tetramethylcyclohexane typically involves the hydrogenation of corresponding aromatic compounds or the cyclization of linear precursors. One common method is the catalytic hydrogenation of 1,1,3,5-tetramethylbenzene using a metal catalyst such as palladium or platinum under high pressure and temperature .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions: cis-1,1,3,5-Tetramethylcyclohexane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Chlorine (Cl2), bromine (Br2) under UV light
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclohexanes
Scientific Research Applications
cis-1,1,3,5-Tetramethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of stereochemistry and reaction mechanisms
Biology: Research on its biological activity and potential as a bioactive compound is ongoing
Medicine: Investigations into its pharmacological properties and potential therapeutic uses are being conducted
Industry: It is utilized in the synthesis of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of cis-1,1,3,5-tetramethylcyclohexane involves its interaction with specific molecular targets and pathways. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
- trans-1,1,3,5-Tetramethylcyclohexane
- 1,1,3,5-Tetramethylcyclohexane (without stereochemistry specified)
Comparison: cis-1,1,3,5-Tetramethylcyclohexane is unique due to its specific spatial arrangement of methyl groups, which influences its chemical reactivity and physical properties. Compared to its trans isomer, the cis form may exhibit different boiling points, melting points, and solubility characteristics .
Properties
CAS No. |
50876-32-9 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
(3S,5R)-1,1,3,5-tetramethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-8-5-9(2)7-10(3,4)6-8/h8-9H,5-7H2,1-4H3/t8-,9+ |
InChI Key |
WOJSMJIXPQLESQ-DTORHVGOSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CC(C1)(C)C)C |
Canonical SMILES |
CC1CC(CC(C1)(C)C)C |
physical_description |
Liquid; [ChemSampCo MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




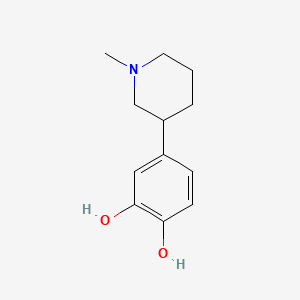
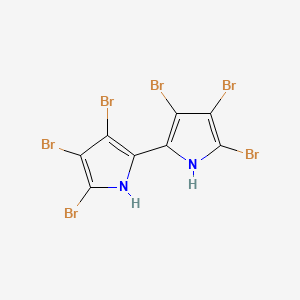
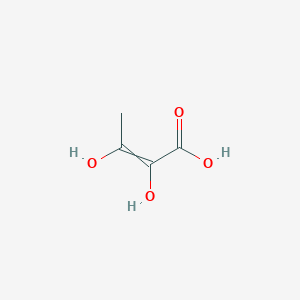
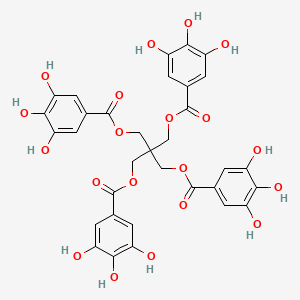
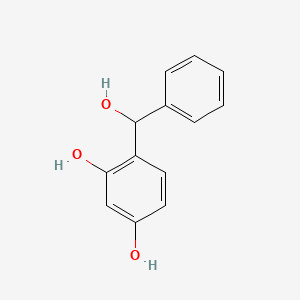
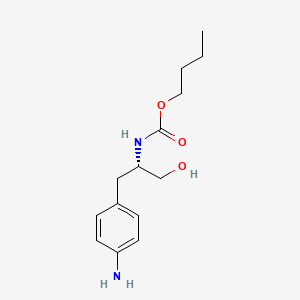
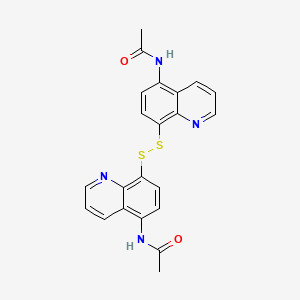


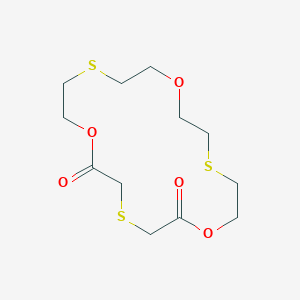
![Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl-](/img/structure/B13810999.png)

